1-(4-Ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol
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Overview
Description
1-(4-ETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring.
Piperazine Coupling: The ethoxyphenyl intermediate is then coupled with a piperazine derivative.
Pyridine Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can potentially reduce the pyridine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction Modulation: Affecting the signaling pathways within cells to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL: Contains a chlorine atom on the phenyl ring.
1-(4-FLUOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL: Features a fluorine atom on the phenyl ring.
Uniqueness
1-(4-ETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H25N3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-17-8-6-16(7-9-17)18(23)15-21-11-13-22(14-12-21)19-5-3-4-10-20-19/h3-10,18,23H,2,11-15H2,1H3 |
InChI Key |
ANFGFDXSGSFBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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